molecular formula C23H29N5O5S2 B11698326 2,7-bis[(4-methyl-1-piperazinyl)sulfonyl]-9H-fluoren-9-one oxime

2,7-bis[(4-methyl-1-piperazinyl)sulfonyl]-9H-fluoren-9-one oxime

Cat. No.: B11698326
M. Wt: 519.6 g/mol
InChI Key: IDKUGTHARHYDKV-UHFFFAOYSA-N
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Description

2,7-bis[(4-methyl-1-piperazinyl)sulfonyl]-9H-fluoren-9-one oxime is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of two piperazine rings, sulfonyl groups, and an oxime functional group attached to a fluorenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-bis[(4-methyl-1-piperazinyl)sulfonyl]-9H-fluoren-9-one oxime typically involves multiple steps, starting with the preparation of the fluorenone core. The piperazine rings are introduced through nucleophilic substitution reactions, where the sulfonyl groups are attached to the nitrogen atoms of the piperazine rings. The final step involves the formation of the oxime group through the reaction of the fluorenone with hydroxylamine under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,7-bis[(4-methyl-1-piperazinyl)sulfonyl]-9H-fluoren-9-one oxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,7-bis[(4-methyl-1-piperazinyl)sulfonyl]-9H-fluoren-9-one oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-bis[(4-methyl-1-piperazinyl)sulfonyl]-9H-fluoren-9-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the piperazine rings and sulfonyl groups can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-bis[(4-methyl-1-piperidinyl)sulfonyl]-9H-fluoren-9-one oxime
  • 2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime

Uniqueness

2,7-bis[(4-methyl-1-piperazinyl)sulfonyl]-9H-fluoren-9-one oxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperazine and oxime groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H29N5O5S2

Molecular Weight

519.6 g/mol

IUPAC Name

N-[2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]fluoren-9-ylidene]hydroxylamine

InChI

InChI=1S/C23H29N5O5S2/c1-25-7-11-27(12-8-25)34(30,31)17-3-5-19-20-6-4-18(16-22(20)23(24-29)21(19)15-17)35(32,33)28-13-9-26(2)10-14-28/h3-6,15-16,29H,7-14H2,1-2H3

InChI Key

IDKUGTHARHYDKV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCN(CC5)C

Origin of Product

United States

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